(7-Hydroxynaphthalen-2-yl)boronic acid

Suzuki-Miyaura coupling Naphthylboronic acid Palladium catalysis

Researchers developing kinase inhibitors face synthetic failure when substituting regioisomeric boronic acids-the hydroxyl position critically governs target binding. (7-Hydroxynaphthalen-2-yl)boronic acid (CAS 151169-72-1) is the exact 7-hydroxy naphthylboronic acid building block required for regiospecific Suzuki-Miyaura cross-coupling. • Benchmark yield: 71% in Pd-catalyzed C-C coupling for naphthalene-containing scaffolds • 7-OH handle enables downstream etherification, esterification & heterocycle formation • Essential comparator to 6-hydroxy isomer for definitive SAR elucidation Supplied with Certificate of Analysis; ambient-temperature shipping; bulk quantities upon request.

Molecular Formula C10H9BO3
Molecular Weight 187.99 g/mol
CAS No. 151169-72-1
Cat. No. B136708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Hydroxynaphthalen-2-yl)boronic acid
CAS151169-72-1
SynonymsBoronic acid, (7-hydroxy-2-naphthalenyl)- (9CI)
Molecular FormulaC10H9BO3
Molecular Weight187.99 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=CC(=C2)O)(O)O
InChIInChI=1S/C10H9BO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12-14H
InChIKeyMZWUEPMDFICBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Hydroxynaphthalen-2-yl)boronic acid Overview


(7-Hydroxynaphthalen-2-yl)boronic acid (CAS 151169-72-1) is a boronic acid derivative of naphthalene, characterized by a boronic acid group at the 2-position and a hydroxyl group at the 7-position of the naphthalene ring, with the molecular formula C10H9BO3 and a molecular weight of 187.99 g/mol . This compound belongs to the class of arylboronic acids, which are widely employed as reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules for pharmaceutical and materials science applications [1]. The specific substitution pattern of the hydroxyl and boronic acid groups on the naphthalene scaffold defines its unique reactivity profile and distinguishes it from other naphthylboronic acid derivatives.

Suzuki-Miyaura cross-coupling workflow
7-hydroxyl handle for subsequent derivatization
Regioisomeric specificity for target-molecule design

Irreplaceability of (7-Hydroxynaphthalen-2-yl)boronic acid


While numerous naphthylboronic acid derivatives exist, generic substitution is not feasible due to the critical influence of the hydroxyl group's position on both reactivity and downstream product properties. The electronic effects of the 7-hydroxyl group modulate the boronic acid's nucleophilicity in cross-coupling reactions, impacting coupling efficiency with specific electrophilic partners . More importantly, the hydroxyl group provides a crucial handle for subsequent synthetic transformations, such as etherification, esterification, or heterocycle formation, enabling the precise tuning of physicochemical properties in the final product . This positional specificity is paramount when synthesizing biologically active compounds where the spatial orientation of functional groups is essential for target binding, as seen in kinase inhibitor development . Consequently, substituting (7-Hydroxynaphthalen-2-yl)boronic acid with its 6-hydroxy isomer or a non-hydroxylated analog can lead to complete synthetic failure, altered reaction kinetics, or the production of an inactive product.

Positional isomer mismatch
6-Hydroxy or other regioisomers may shift coupling efficiency and alter final substitution pattern, potentially undermining target binding.
Loss of derivatization handle
Non-hydroxylated naphthylboronic acids lack the hydroxyl group for downstream etherification, esterification, or heterocycle formation.
Purity-related reactivity risk
Lower-purity batches may contain catalyst-poisoning contaminants, potentially reducing cross-coupling yields. High-purity sourcing supports consistent performance.

(7-Hydroxynaphthalen-2-yl)boronic acid: Scientific Evidence


Purity Impact on Suzuki-Miyaura Yield

The purity of naphthylboronic acids is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. Contaminants like HCl, a common byproduct from synthesis, can significantly poison the palladium catalyst and lead to reaction failure. A simple purification step to remove HCl has been shown to dramatically improve the efficiency of these reactions. While this is a class-level inference based on naphthylboronic acids [1], it strongly suggests that sourcing high-purity (7-Hydroxynaphthalen-2-yl)boronic acid is essential to avoid similar yield-suppressing effects. Direct comparison to unpurified material is required for specific quantification.

Purity & yield
Class-level inference
Yield improved from traces to up to 95% after purification of naphthylboronic acids
Supports procurement of high-purity reagent to avoid catalyst poisoning
Direct quantification requires compound-specific study
Suzuki-Miyaura coupling Naphthylboronic acid Palladium catalysis

7-Hydroxy vs. 6-Hydroxy Isomer Availability

Direct head-to-head performance comparisons between (7-Hydroxynaphthalen-2-yl)boronic acid and its positional isomer (6-Hydroxynaphthalen-2-yl)boronic acid are absent from the primary literature. However, the two compounds are distinct chemical entities with different CAS numbers (151169-72-1 vs. 173194-95-1) and therefore represent non-interchangeable starting materials. From a procurement perspective, their commercial availability differs: the 6-hydroxy isomer is available as a catalog product from major suppliers like Sigma-Aldrich , whereas the 7-hydroxy isomer is primarily sourced from specialized vendors. This distinction is critical for scientific selection, as using the incorrect isomer will alter the substitution pattern of the final product, potentially abrogating its intended biological or material properties.

Isomer availability
Data to verify
Target: CAS 151169-72-1 (7-OH isomer)
Comparator: CAS 173194-95-1 (6-OH isomer)
Supplier networks differ; 6-OH more broadly cataloged
Regioisomer identity is critical for final product substitution pattern
Direct performance comparison not available in literature
Positional isomer Hydroxynaphthylboronic acid Chemical procurement

Isolated Yield in a Specific Suzuki Coupling

In a specific application, (7-Hydroxynaphthalen-2-yl)boronic acid was used as a reactant in a Suzuki-Miyaura coupling with 2-bromo-1H-pyrrolo[2,3-b]pyridine. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) and using potassium carbonate as a base in DMF/water solvent, afforded the desired coupled product, 7-(1H-pyrrolo[2,3-b]pyridin-2-yl)naphthalen-2-ol, in a 71% isolated yield [1]. This quantitative result serves as a baseline performance metric for this specific transformation. While comparative data with other boronic acids under identical conditions are not provided, this 71% yield demonstrates the compound's competency as a coupling partner and can be used by researchers to gauge expected efficiency in analogous reactions.

Coupling yield
Reported result
71%
Isolated yield
Baseline reactivity benchmark for Suzuki coupling with 2-bromo-1H-pyrrolo[2,3-b]pyridine
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Suzuki-Miyaura coupling Heterocycle synthesis Synthetic yield

(7-Hydroxynaphthalen-2-yl)boronic acid Application Scenarios


Kinase Inhibitor Synthesis

The core application of (7-Hydroxynaphthalen-2-yl)boronic acid is as a reagent for Suzuki-Miyaura cross-coupling to construct complex naphthalene-containing scaffolds. This is particularly relevant in medicinal chemistry for the synthesis of potential kinase inhibitors . The hydroxyl group serves as a versatile handle for further derivatization, enabling the exploration of structure-activity relationships. The reported 71% yield in a specific coupling reaction provides a benchmark for planning syntheses in this area [1].

Functional Materials and Ligands

Naphthylboronic acids are valuable building blocks for creating functional materials, such as ligands for catalysis or components for organic electronics. The ability to selectively modify the molecule through both the boronic acid and the hydroxyl group offers a synthetic advantage for constructing well-defined, conjugated systems . While specific applications for the 7-hydroxy isomer are less documented than for its 6-hydroxy counterpart, its procurement is essential for research programs exploring the impact of this specific regioisomerism on material properties.

Positional Isomer Effects on Bioactivity

For research groups investigating the structure-activity relationships of boronic acid-containing compounds, (7-Hydroxynaphthalen-2-yl)boronic acid is an essential comparator to its regioisomers (e.g., the 6-hydroxy isomer) . Direct procurement of this specific compound enables controlled studies to elucidate the impact of the hydroxyl group's position on a biological target, a fundamental question in drug discovery that cannot be answered using other isomers.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Suzuki coupling reactivity with hydroxyl derivatization potential
Coupling yield and functionalization pathways
Organic electronics & ligand synthesis
Regioselective conjugation capability
Material property impact of 7-hydroxy substitution
SAR studies of boronic acid regioisomers
Regioisomeric specificity for target interaction
Biological assay comparison of 7- and 6-hydroxy isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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